molecular formula C20H28N2OS B5547795 1-(1-adamantylsulfinyl)-4-phenylpiperazine

1-(1-adamantylsulfinyl)-4-phenylpiperazine

Cat. No. B5547795
M. Wt: 344.5 g/mol
InChI Key: DZEXHSQVRVMEOR-UHFFFAOYSA-N
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Description

1-(1-adamantylsulfinyl)-4-phenylpiperazine is a chemical compound that incorporates an adamantyl group attached to a phenylpiperazine moiety through a sulfinyl linker. This structure is of interest due to its potential applications in various fields of chemistry and pharmacology, particularly in materials science and medicinal chemistry, although applications are not the focus of this summary.

Synthesis Analysis

The synthesis of adamantyl-containing phenylpiperazines, including derivatives similar to 1-(1-adamantylsulfinyl)-4-phenylpiperazine, often involves the reduction of quaternary adamantyl pyridinium salts with reducing agents such as sodium borohydride. This reduction is followed by a reaction with benzene in trifluoromethanesulfonic acid, leading to various phenylpiperidines with adamantyl groups (Shadrikova et al., 2015). Electrochemical synthesis methods have also been explored for producing substituted phenylpiperazines, demonstrating a green, reagent-less approach with high atom economy (Nematollahi & Amani, 2011).

Molecular Structure Analysis

The molecular structure of compounds in the adamantane family, including 1-(1-adamantylsulfinyl)-4-phenylpiperazine, has been analyzed using spectral methods and quantum chemical calculations. These studies include Fourier transform infrared and Raman spectroscopy, alongside UV/Vis spectrometry and DFT calculations, providing insights into the equilibrium geometric structure and electronic absorption spectrum (Al-Ghulikah et al., 2019).

Chemical Reactions and Properties

Adamantyl-containing compounds are known for engaging in a variety of chemical reactions due to the unique properties of the adamantyl group. For instance, the reaction of adamantyl derivatives with strong acids can lead to the formation of compounds with mesoionic structures, showcasing the versatility and reactivity of these molecules (Logvinov et al., 2007).

Physical Properties Analysis

The adamantane core imparts significant thermal stability and robustness to its derivatives. Studies have shown that these compounds possess good solubility in polar solvents despite their hydrophobic nature, attributed to the adamantyl group's unique structure (Tillo et al., 2018).

Mechanism of Action

While the mechanism of action for “1-(1-adamantylsulfinyl)-4-phenylpiperazine” is not known, similar compounds like Amantadine, which contains an adamantyl group, act as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist .

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. For example, some adamantane derivatives have been identified as designer drugs in illegal products . Always refer to the Safety Data Sheets (SDS) for specific safety and hazard information .

Future Directions

The future directions in the field of adamantane chemistry involve those related to double-bonded adamantane derivatives. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

properties

IUPAC Name

1-(1-adamantylsulfinyl)-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2OS/c23-24(20-13-16-10-17(14-20)12-18(11-16)15-20)22-8-6-21(7-9-22)19-4-2-1-3-5-19/h1-5,16-18H,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEXHSQVRVMEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Adamantylsulfinyl)-4-phenylpiperazine

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